(5E)-5-{[3-BROMO-5-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
Overview
Description
(5E)-5-{[3-BROMO-5-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-BROMO-5-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl precursor, followed by the introduction of ethoxy and propan-2-yloxy groups through etherification reactions. The final step involves the formation of the imidazolidine-2,4-dione ring via a cyclization reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-BROMO-5-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Scientific Research Applications
(5E)-5-{[3-BROMO-5-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has been explored for its applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which (5E)-5-{[3-BROMO-5-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Allopurinol Related Compounds: Compounds related to allopurinol, used in pharmaceutical applications.
tert-Butyl Carbamate: An organic compound used as a building block in organic synthesis.
Uniqueness
(5E)-5-{[3-BROMO-5-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its brominated phenyl ring and imidazolidine-2,4-dione core provide distinct chemical properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-4-21-12-7-9(5-10(16)13(12)22-8(2)3)6-11-14(19)18-15(20)17-11/h5-8H,4H2,1-3H3,(H2,17,18,19,20)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFACGSGWUELS-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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